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Compound of Interest

Compound Name: UAA crosslinker 1 hydrochloride

Cat. No.: B2730870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and applications of UAA (Unnatural Amino Acid) Crosslinker 1

Hydrochloride. This bifunctional molecule is at the forefront of protein engineering and

bioconjugation, offering precise control over the modification of biomolecules.

Core Chemical and Physical Properties
UAA Crosslinker 1 Hydrochloride is a lysine derivative containing a reactive azide moiety.

The hydrochloride salt form enhances its solubility in aqueous solutions, a critical feature for its

application in biological systems.[1] Key physicochemical data are summarized below.
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Property Value Reference(s)

Molecular Formula C₉H₁₈ClN₅O₄ [1][2][3]

Molecular Weight 295.72 g/mol [1][2][3]

CAS Number 1994331-17-7 [1][3]

Appearance
(Not explicitly stated in search

results, typically a white solid)

Solubility in Water
100 mg/mL (338.16 mM); may

require sonication.
[1][3]

Solubility in DMSO

125 mg/mL (422.70 mM); may

require ultrasonication and

warming to 60°C.

[1][3]

Storage Conditions

-20°C, desiccated.[1][2] Stable

at room temperature for short

periods (e.g., shipping).

[4]

Note: Physical properties such as melting point, boiling point, and density are not publicly

available, likely due to proprietary considerations.[1]

Mechanism of Action: A Two-Fold Strategy
The utility of UAA Crosslinker 1 Hydrochloride stems from a powerful two-step mechanism:

site-specific incorporation into proteins via amber codon suppression, followed by

bioorthogonal click chemistry.[1][5]

Amber Codon Suppression for Precise Incorporation
This crosslinker is designed to be incorporated into a growing polypeptide chain during protein

synthesis in response to the amber stop codon (UAG).[1][5][6] This is achieved through the use

of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2][6] The engineered

synthetase specifically recognizes and charges its cognate tRNA with UAA Crosslinker 1
Hydrochloride. This charged tRNA then delivers the unnatural amino acid to the ribosome at

the position encoded by the UAG codon, effectively hijacking the translational machinery for

site-specific installation.[1]
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Caption: Workflow for site-specific incorporation of UAA Crosslinker 1.

Bioorthogonal Reactivity via Click Chemistry
The incorporated azide group of the crosslinker serves as a chemical handle for subsequent

modification through "click" chemistry. This refers to a class of reactions that are rapid,

selective, and biocompatible.[3][5] The primary click reactions involving the azide group are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable

triazole linkage with a terminal alkyne-containing molecule.[1][5] It is a highly efficient

reaction but requires a copper catalyst, which can be toxic to living cells.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction

that occurs between the azide and a strained cyclooctyne, such as dibenzocyclooctyne

(DBCO) or bicyclononyne (BCN).[1][5] The absence of a cytotoxic catalyst makes SPAAC

ideal for applications in living systems.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2730870?utm_src=pdf-body-img
https://www.researchgate.net/publication/269715541_Specific_and_quantitative_labeling_of_biomolecules_using_click_chemistry
https://pubs.acs.org/doi/10.1021/acsnano.8b06047
https://experiments.springernature.com/articles/10.1038/nprot.2015.045
https://pubs.acs.org/doi/10.1021/acsnano.8b06047
https://experiments.springernature.com/articles/10.1038/nprot.2015.045
https://pubs.acs.org/doi/10.1021/acsnano.8b06047
https://experiments.springernature.com/articles/10.1038/nprot.2015.045
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2730870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Protein-Azide

Stable Triazole Linkage

Alkyne-Probe Cu(I) Protein-Azide

Stable Triazole Linkage

DBCO/BCN-Probe

Click to download full resolution via product page

Caption: Bioorthogonal click chemistry reactions of the azide group.

Experimental Protocols: A General Guide
While a specific, validated protocol for UAA Crosslinker 1 Hydrochloride is not publicly

available, the following methodologies are based on established procedures for the

incorporation of unnatural amino acids and subsequent click chemistry labeling.

Site-Specific Incorporation in Mammalian Cells
This protocol provides a general workflow for expressing a protein containing UAA Crosslinker
1 Hydrochloride in a mammalian cell line.

Plasmid Construction:

Introduce an amber stop codon (TAG) at the desired site of incorporation in the gene of

interest via site-directed mutagenesis.

Co-transfect the cells with this modified plasmid and a second plasmid encoding the

engineered aminoacyl-tRNA synthetase/tRNA pair.[1]

Cell Culture and Transfection:

Culture the mammalian cells under standard conditions.
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Transfect the cells with both plasmids using a suitable transfection reagent.

UAA Incorporation:

Supplement the cell culture medium with UAA Crosslinker 1 Hydrochloride at a

predetermined optimal concentration.

Incubate the cells to allow for protein expression and incorporation of the UAA.

Verification of Incorporation:

Lyse the cells and purify the protein of interest.

Confirm the incorporation of the UAA using techniques such as mass spectrometry.

Click Chemistry Labeling of the Incorporated UAA
This section outlines the general steps for labeling the azide-containing protein with a probe

molecule.

For CuAAC (in vitro):

Reaction Setup:

In a suitable buffer (e.g., PBS), combine the purified protein containing the UAA, the

alkyne-functionalized probe, a copper(II) sulfate solution, a freshly prepared sodium

ascorbate solution (to reduce Cu(II) to Cu(I)), and a copper-binding ligand (e.g., THPTA).

Incubation:

Allow the reaction to proceed at room temperature for a specified time (typically 1-4

hours).

Purification:

Remove excess reagents and byproducts by methods such as dialysis, size-exclusion

chromatography, or affinity purification.

For SPAAC (in vitro or in live cells):
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Labeling:

For in vitro labeling, mix the purified protein with the strained alkyne probe (e.g., DBCO-

fluorophore) in a suitable buffer.

For live-cell labeling, add the strained alkyne probe directly to the cell culture medium of

cells expressing the UAA-containing protein.

Incubation:

Incubate for a specific duration to allow for the cycloaddition reaction to occur.

Washing (for live cells):

Wash the cells multiple times with buffer (e.g., PBS) to remove any unreacted probe.

Analysis:

Analyze the labeled protein or cells using appropriate techniques such as fluorescence

microscopy, flow cytometry, or SDS-PAGE with in-gel fluorescence scanning.

Applications in Research and Development
The unique properties of UAA Crosslinker 1 Hydrochloride open up a wide range of

applications in protein science and drug development.

Site-Specific Protein Labeling: Enables the precise attachment of various probes, such as

fluorophores, biotin, or drug molecules, to a specific site on a protein.[1] This is crucial for

imaging, pull-down assays, and creating well-defined bioconjugates.

Antibody-Drug Conjugate (ADC) Development: Allows for the generation of homogenous

ADCs with a defined drug-to-antibody ratio (DAR), which can lead to improved therapeutic

efficacy and safety profiles.[1]

Protein Interaction Studies: The crosslinker can be used to trap and identify transient or

weak protein-protein interactions within their native cellular environment.[1][2]
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Enzyme Engineering: Facilitates the semi-synthesis of active enzymes with novel

functionalities through quantitative click ligation.[1]

By providing a robust method for the site-specific modification of proteins, UAA Crosslinker 1
Hydrochloride is a valuable tool for researchers seeking to understand and manipulate

biological systems with a high degree of precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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